REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][C:10](=[O:12])[CH3:11])[CH3:2].[N+:13]([O-])([OH:15])=[O:14]>C(O)(=O)C>[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:13]([O-:15])=[O:14])[C:4]=1[NH:9][C:10](=[O:12])[CH3:11])[CH3:2]
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Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
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C(C)C1=C(C=CC=C1)NC(C)=O
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
|
13 mL
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Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
to react at 55° C. for 2 hours
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Duration
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2 h
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Type
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ADDITION
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Details
|
poured onto ice
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Type
|
EXTRACTION
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Details
|
extracted with DCM
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Type
|
WASH
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Details
|
The organic layer was washed with water until the pH of the aqueous phase
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Type
|
WASH
|
Details
|
The organic layer was washed again with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified
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Type
|
WASH
|
Details
|
eluting with MeOH/DCM (1:400)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C(=CC=C1)[N+](=O)[O-])NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 30.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |